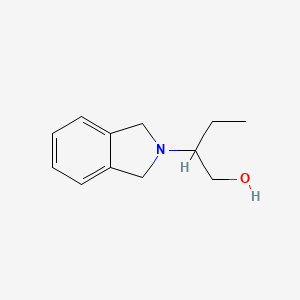

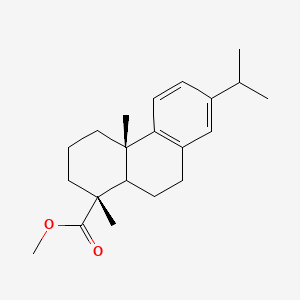

![molecular formula C48H72Br2N4O2 B14784923 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of diketopyrrolopyrrole (DPP) derivatives, which are known for their excellent electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with 3,6-bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione.

Reaction with Potassium Carbonate and 1-Bromohexadecane: The starting material is reacted with potassium carbonate and 1-bromohexadecane in dimethylformamide (DMF) under an argon atmosphere.

Purification: The reaction mixture is then poured into water, extracted with dichloromethane, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate, and the reactions are conducted in solvents like toluene or DMF under an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with an arylboronic acid would produce a biaryl compound .

Scientific Research Applications

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications:

Organic Electronics: Due to its excellent electronic properties, this compound is used in the development of organic semiconductors and photovoltaic materials.

Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.

Mechanism of Action

The mechanism by which 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in both materials science and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

3,6-Bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound is structurally similar but lacks the hexyldecyl side chains, which can affect its solubility and electronic properties.

5-Bromopyridine Derivatives: Compounds like 5-bromopyridine and its derivatives share the bromopyridine moiety but differ in their overall structure and applications.

Uniqueness

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is unique due to its combination of bromopyridine units and long alkyl side chains. This combination enhances its solubility in organic solvents and its ability to form ordered structures in thin films, making it particularly valuable in organic electronics and materials science .

Properties

Molecular Formula |

C48H72Br2N4O2 |

|---|---|

Molecular Weight |

896.9 g/mol |

IUPAC Name |

1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |

InChI |

InChI=1S/C48H72Br2N4O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-53-45(41-31-29-39(49)33-51-41)43-44(47(53)55)46(42-32-30-40(50)34-52-42)54(48(43)56)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3 |

InChI Key |

AVLRTJIVEJNRAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)

![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)

![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)

![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)

![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)

![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)